

## Davalintide as a dual amylin and calcitonin receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Davalintide |           |
| Cat. No.:            | B10819330   | Get Quote |

# Davalintide: A Dual Amylin and Calcitonin Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

**Davalintide** (AC2307) is a synthetic peptide analogue of human amylin, a pancreatic β-cell hormone involved in glucose homeostasis and appetite regulation.[1] It is a 32-amino acid peptide that acts as a dual agonist for both the amylin and calcitonin receptors.[2][3] **Davalintide** was developed to improve upon the pharmacokinetic and pharmacodynamic properties of native amylin and its first-generation analogue, pramlintide, with the goal of creating a more effective therapeutic for metabolic diseases such as obesity and type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of **Davalintide**, focusing on its receptor pharmacology, signaling pathways, and preclinical efficacy.

### **Receptor Pharmacology and Binding Affinity**

**Davalintide** is a chimera of rat amylin and salmon calcitonin, sharing 49% of its amino acid sequence with rat amylin and pramlintide. This unique structure confers high-affinity binding to both amylin and calcitonin receptors. The amylin receptor itself is a heterodimer, composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).



The specific RAMP co-expressed with the CTR determines the amylin receptor subtype (AMY1, AMY2, or AMY3). **Davalintide**, like amylin, binds to these CTR/RAMP complexes.

A key characteristic of **Davalintide**'s interaction with the amylin receptor is its remarkably slow dissociation rate. Binding kinetic studies using <sup>125</sup>I-labeled **Davalintide** on rat nucleus accumbens membranes, an area rich in amylin receptors, showed no significant dissociation after 7 hours. In contrast, <sup>125</sup>I-labeled rat amylin readily dissociated from the receptor with a K(off) of 0.013/min. This prolonged receptor occupancy is believed to contribute to **Davalintide**'s extended duration of action in vivo, which is independent of its pharmacokinetic half-life.

| Parameter                      | Davalintide                          | Amylin (rat)              | Receptor/Tissu<br>e                     | Reference |
|--------------------------------|--------------------------------------|---------------------------|-----------------------------------------|-----------|
| Receptor Binding               | High Affinity                        | High Affinity             | Amylin, Calcitonin, and CGRP receptors  |           |
| Dissociation<br>Rate (Koff)    | No appreciable dissociation after 7h | 0.013/min                 | Amylin nucleus<br>accumbens<br>receptor | _         |
| Elimination Half-<br>life (t½) | 26 min (200<br>μg/kg, SC in<br>rats) | Similar to<br>Davalintide | In vivo (rats)                          | -         |

Table 1: Receptor Binding and Pharmacokinetic Properties of **Davalintide**. This table summarizes the key binding and pharmacokinetic parameters of **Davalintide** in comparison to rat amylin.

## **Signaling Pathways**

Activation of both amylin and calcitonin receptors by **Davalintide** primarily involves the Gs alpha subunit ( $G\alpha$ s) signaling pathway. This cascade leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then



phosphorylates various downstream target proteins, leading to the physiological effects of **Davalintide**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Davalintide (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- To cite this document: BenchChem. [Davalintide as a dual amylin and calcitonin receptor agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819330#davalintide-as-a-dual-amylin-and-calcitonin-receptor-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com